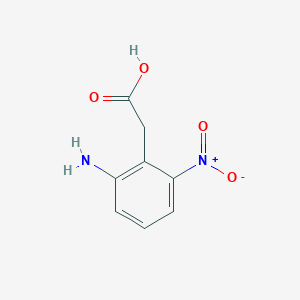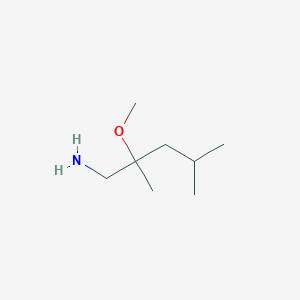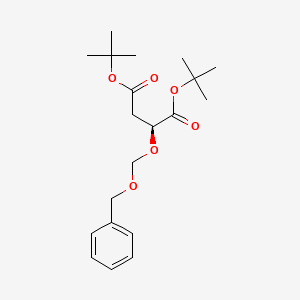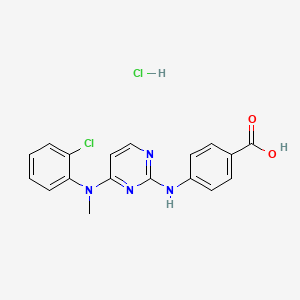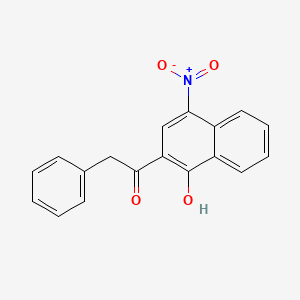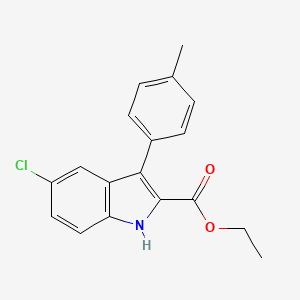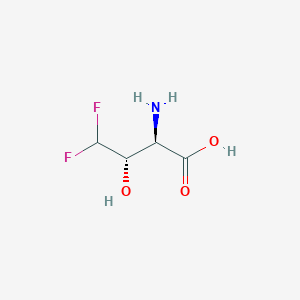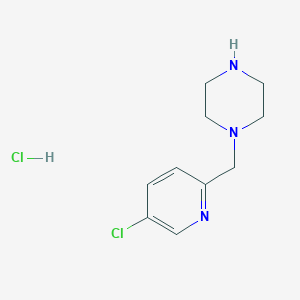
1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride typically involves the reaction of 5-chloropyridine-2-carbaldehyde with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid are often used. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and dried under reduced pressure .
化学反応の分析
1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a tool for investigating the function of various biological targets.
Medicine: The compound has potential therapeutic applications and is used in the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to and modulate the activity of various receptors, enzymes, and ion channels, leading to changes in cellular signaling and function. For example, piperazine derivatives are known to act as GABA receptor agonists, which can result in the hyperpolarization of nerve endings and subsequent inhibition of neurotransmitter release .
類似化合物との比較
1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-((5-Chloropyridin-2-yl)methyl)piperazine dihydrochloride: This compound has a similar structure but differs in its salt form, which can affect its solubility and stability.
1-((5-Chloropyridin-2-yl)methyl)piperazine: This compound lacks the hydrochloride salt, which can influence its reactivity and biological activity.
Other piperazine derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-chlorophenyl)piperazine have similar structures but differ in their substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C10H15Cl2N3 |
|---|---|
分子量 |
248.15 g/mol |
IUPAC名 |
1-[(5-chloropyridin-2-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C10H14ClN3.ClH/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14;/h1-2,7,12H,3-6,8H2;1H |
InChIキー |
OZTCWRBMSXZUAR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


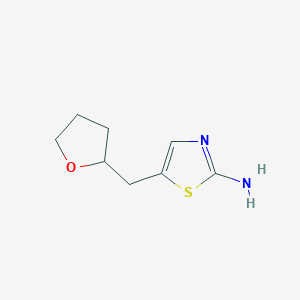
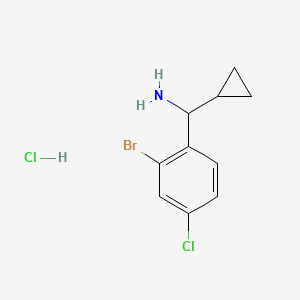
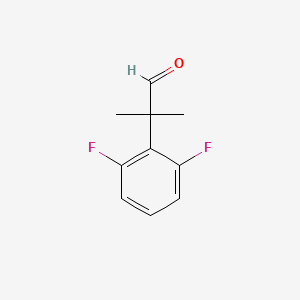
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
